molecular formula C14H12BrClO B8747088 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene

2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene

Cat. No.: B8747088
M. Wt: 311.60 g/mol
InChI Key: TWXLMFIJHULRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, a chloro group, and a phenylmethyl ether group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene typically involves the bromination of 1-chloro-3-[(phenylmethyl)oxy]benzene. This can be achieved through the following steps:

    Starting Material: 1-chloro-3-[(phenylmethyl)oxy]benzene.

    Bromination: The starting material is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the chloro group can lead to the formation of the corresponding dechlorinated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dechlorinated benzyl derivatives.

Scientific Research Applications

2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the chloro group can participate in reduction or elimination reactions. The phenylmethyl ether group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylbenzene: Similar in structure but lacks the chloro and phenylmethyl ether groups.

    1-Chloro-3-[(phenylmethyl)oxy]benzene: Similar but lacks the bromomethyl group.

    Benzyl Bromide: Contains a bromomethyl group but lacks the chloro and phenylmethyl ether groups.

Uniqueness

2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is unique due to the combination of the bromomethyl, chloro, and phenylmethyl ether groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C14H12BrClO

Molecular Weight

311.60 g/mol

IUPAC Name

2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrClO/c15-9-12-13(16)7-4-8-14(12)17-10-11-5-2-1-3-6-11/h1-8H,9-10H2

InChI Key

TWXLMFIJHULRGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of {2-chloro-6-[(phenylmethyl)oxy]phenyl}methanol (for a preparation see Intermediate 7) (1.1 g, 4.42 mmol) in DCM (12 ml) at 0-5° C. under nitrogen was added dropwise a solution of phosphorus tribromide (0.417 ml, 4.42 mmol, Aldrich) in DCM (3 ml). The solution was allowed to warm to ambient temperature and stirred for 3 h. The solution in an ice-water bath was diluted with dichloromethane (40 ml) and then treated with saturated aqueous sodium hydrogen carbonate (20 ml). The phases were separated and the organic extract dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound as a yellow oil (0.829 g); LCMS: (System 1) (M-H)−=311, tRET=3.84 min.
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